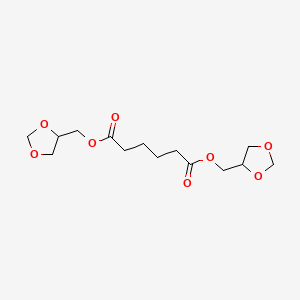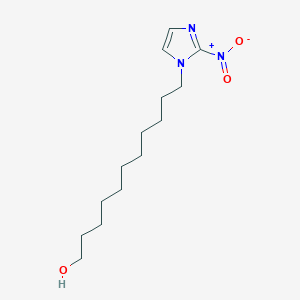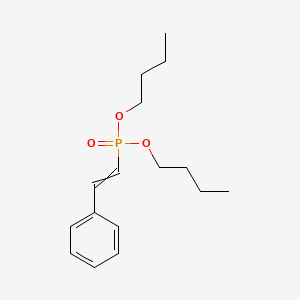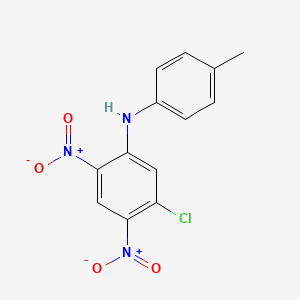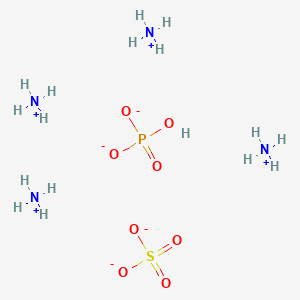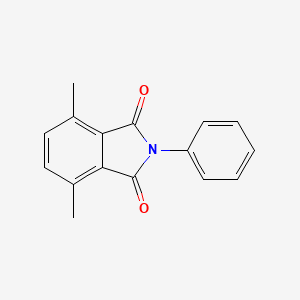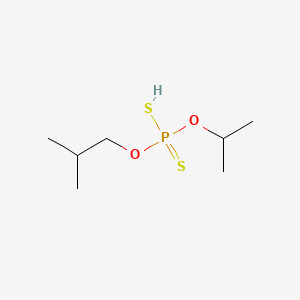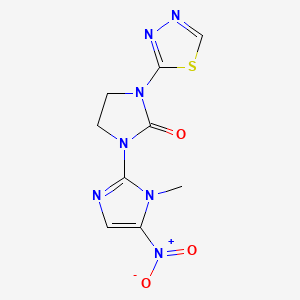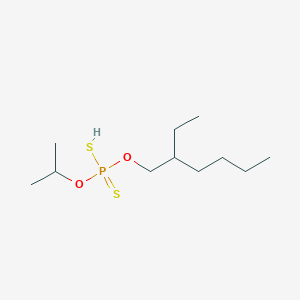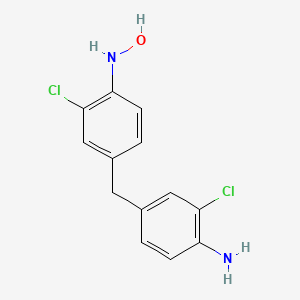
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, a suitable benzene derivative, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form hydroxy derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and hydroxy derivatives. These products can have different properties and applications depending on the functional groups present.
Aplicaciones Científicas De Investigación
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro groups can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a hydroxy group.
Benzenamine, 4,4’-methylenebis[2-chloro-]: Contains two benzenamine units linked by a methylene bridge.
Uniqueness
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
115084-47-4 |
|---|---|
Fórmula molecular |
C13H12Cl2N2O |
Peso molecular |
283.15 g/mol |
Nombre IUPAC |
N-[4-[(4-amino-3-chlorophenyl)methyl]-2-chlorophenyl]hydroxylamine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17-18)11(15)7-9/h1-4,6-7,17-18H,5,16H2 |
Clave InChI |
FBTJXIHXAORGIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NO)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


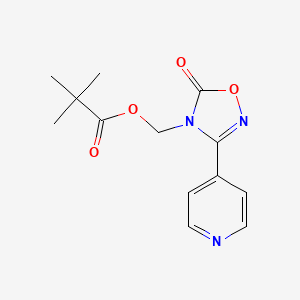
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)

